molecular formula C13H20O3S B14394377 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene CAS No. 88041-71-8

4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene

Cat. No.: B14394377
CAS No.: 88041-71-8
M. Wt: 256.36 g/mol
InChI Key: ACMOSQRBURYZRM-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is an organic compound with a complex structure that includes a tert-butyl group, an ethanesulfonyl group, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene typically involves multiple steps. One common method starts with the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to sulfonylation using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group. Finally, the methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl and methoxy groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the ethanesulfonyl group allows for specific interactions with biological molecules, while the methoxy group enhances its solubility and stability in various solvents .

Properties

CAS No.

88041-71-8

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

4-tert-butyl-2-ethylsulfonyl-1-methoxybenzene

InChI

InChI=1S/C13H20O3S/c1-6-17(14,15)12-9-10(13(2,3)4)7-8-11(12)16-5/h7-9H,6H2,1-5H3

InChI Key

ACMOSQRBURYZRM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC

Origin of Product

United States

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